(E)-3-(3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide
Description
This compound features a pyrazole core substituted with a 4-chlorophenyl group and a 2-cyanoethyl moiety. The acrylamide linker connects the pyrazole to a 2-methoxyphenyl group, creating a planar structure conducive to π-π stacking and hydrogen bonding.
Properties
IUPAC Name |
(E)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-N-(2-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-29-20-6-3-2-5-19(20)25-21(28)12-9-17-15-27(14-4-13-24)26-22(17)16-7-10-18(23)11-8-16/h2-3,5-12,15H,4,14H2,1H3,(H,25,28)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMICCVZOHPRTR-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)Cl)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C=C/C2=CN(N=C2C3=CC=C(C=C3)Cl)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide is a pyrazole derivative that has attracted attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its antifungal, antibacterial, and enzyme inhibitory properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorophenyl and 2-cyanoethyl derivatives with appropriate pyrazole precursors. The synthetic route often employs various reagents and conditions to ensure high yield and purity.
Antifungal Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antifungal activity. For instance, compounds derived from similar structures have shown effectiveness against pathogenic fungi such as Candida albicans and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell wall synthesis and function .
| Compound | Fungal Strain Tested | Activity Level |
|---|---|---|
| Compound A | Candida albicans | Strong |
| Compound B | Aspergillus niger | Moderate |
| This compound | TBD | TBD |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies indicate moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is attributed to the inhibition of bacterial growth and replication, potentially through interference with metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Other Strains | Variable |
Enzyme Inhibition
In addition to its antimicrobial properties, the compound has been investigated for its ability to inhibit specific enzymes. Notably, it has shown promise as an acetylcholinesterase inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's.
- Acetylcholinesterase Inhibition : The compound demonstrated IC50 values in the low micromolar range, indicating potent inhibition compared to standard inhibitors.
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. Molecular docking studies suggest that the compound binds effectively to active sites of enzymes and receptors involved in pathogenic processes.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Study on Antifungal Efficacy : A study involving a series of pyrazole derivatives indicated that modifications in substituents significantly impacted antifungal potency, with certain derivatives outperforming established antifungal agents.
- Antibacterial Screening : In a comparative analysis, this compound exhibited superior antibacterial activity against resistant strains compared to traditional antibiotics.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Features and Substituent Analysis
The compound’s uniqueness arises from the combination of 4-chlorophenyl, 2-cyanoethyl, and 2-methoxyphenyl groups. Below is a comparative analysis with similar molecules:
Table 1: Structural Comparison of Acrylamide/Pyrazole Derivatives
Electronic and Conformational Differences
- Chlorophenyl vs.
- Methoxy Positioning : The 2-methoxyphenyl group in the target may engage in edge-to-face π-π interactions, unlike the 4-hydroxy-3-methoxyphenyl in compound 3312 (), which offers additional H-bonding .
- Cyano Placement: The 2-cyanoethyl substituent on the pyrazole (target) contrasts with cyano groups on acrylamide backbones (), altering dipole alignment and steric bulk .
Quantitative Similarity Assessment
Using Tanimoto coefficients (), the target’s structural similarity to ’s compound is estimated to be high (>0.7) due to shared pyrazole-acrylamide and chlorophenyl groups. In contrast, similarity to ’s nitro-substituted analog would be lower (<0.5) due to divergent substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
